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Compound of Interest

Compound Name: 6,7-Dimethoxyquinolin-4-ol

Cat. No.: B079426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

6,7-Dimethoxyquinolin-4-ol, a key intermediate in the synthesis of various pharmaceutical

compounds. This document details the available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their

acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 6,7-
Dimethoxyquinolin-4-ol.

Table 1: 1H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.76 d (J=7.3 Hz) 1H H-5

7.42 s 1H H-8

7.05 s 1H H-2

5.93 d (J=7.3 Hz) 1H H-3

3.84 s 3H OCH3

3.81 s 3H OCH3

Solvent: DMSO-d6, Frequency: 400 MHz[1]

Table 2: 13C NMR Spectroscopic Data

While specific experimental 13C NMR data for 6,7-Dimethoxyquinolin-4-ol is not readily

available in the public domain, typical chemical shifts for quinoline and its derivatives can be

referenced for provisional assignments.

Table 3: Mass Spectrometry Data

Parameter Value

Molecular Formula C11H11NO3

Molecular Weight 205.21 g/mol [2]

Exact Mass 205.0739 g/mol [2]

Table 4: Infrared (IR) Spectroscopy Data

Specific IR absorption data for 6,7-Dimethoxyquinolin-4-ol is not detailed in the available

literature. However, the expected characteristic absorption bands would include:
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Functional Group Expected Absorption Range (cm-1)

O-H stretch (hydroxyl) 3200-3600 (broad)

N-H stretch 3300-3500

C-H stretch (aromatic) 3000-3100

C-H stretch (aliphatic, -OCH3) 2850-3000

C=O stretch (keto tautomer) 1650-1700

C=C stretch (aromatic) 1450-1600

C-O stretch (ether) 1000-1300

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. These can be adapted by researchers for the specific instrumentation and

conditions available in their laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 6,7-Dimethoxyquinolin-4-ol in a

suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). Transfer the solution to

a 5 mm NMR tube.

1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters to optimize include the number of scans, relaxation delay, and spectral

width.

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. Due to the lower natural abundance of 13C, a greater number of scans and a

longer acquisition time are typically required compared to 1H NMR.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
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Sample Preparation: Prepare the sample using one of the following methods:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

Nujol Mull: Grind the solid sample with a few drops of Nujol (mineral oil) to form a paste,

and then press it between two salt plates (e.g., NaCl or KBr).

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition: Record the IR spectrum over the desired wavenumber range (typically

4000-400 cm-1).

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-

MS).

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) or

Electrospray Ionization (ESI) are common methods for this type of molecule.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the separated ions to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 6,7-Dimethoxyquinolin-4-ol.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 6,7-
Dimethoxyquinolin-4-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 6,7-Dimethoxyquinolin-4-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079426#spectroscopic-data-nmr-ir-ms-for-6-7-
dimethoxyquinolin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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